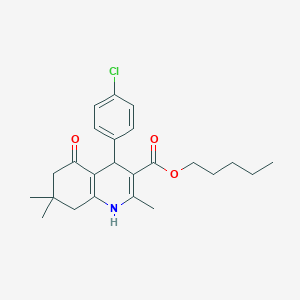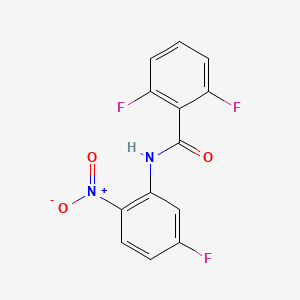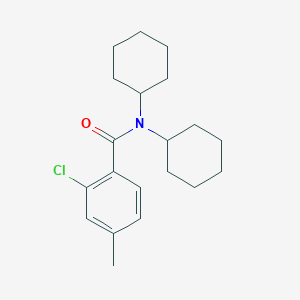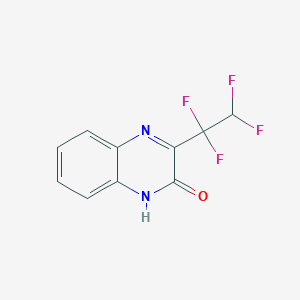![molecular formula C13H14O2 B4978012 4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
4-[4-(allyloxy)phenyl]-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(allyloxy)phenyl]-3-buten-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as chalcone and has a chemical formula of C15H14O2.
Mecanismo De Acción
The mechanism of action of 4-[4-(allyloxy)phenyl]-3-buten-2-one varies depending on its application. In medicine, this compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
In agriculture, this compound has been shown to disrupt the insect nervous system and inhibit fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(allyloxy)phenyl]-3-buten-2-one vary depending on its application. In medicine, this compound has been shown to reduce inflammation and oxidative stress. It has also been shown to induce cell death in cancer cells.
In agriculture, this compound has been shown to cause paralysis and death in insects. It has also been shown to inhibit fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(allyloxy)phenyl]-3-buten-2-one in lab experiments include its low toxicity, ease of synthesis, and versatility in various applications. However, its limitations include its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 4-[4-(allyloxy)phenyl]-3-buten-2-one. In medicine, further studies can be conducted to explore its potential use as a drug delivery system and to investigate its mechanisms of action in various diseases.
In agriculture, further studies can be conducted to optimize its insecticidal and antifungal properties and to investigate its potential use as a plant growth regulator.
In materials science, further studies can be conducted to explore its potential use as a building block for the synthesis of novel materials and to investigate its properties as a dye.
Conclusion:
In conclusion, 4-[4-(allyloxy)phenyl]-3-buten-2-one is a versatile compound that has potential applications in various scientific fields. Its ease of synthesis and low toxicity make it an attractive candidate for further research. Further studies can be conducted to explore its potential in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of 4-[4-(allyloxy)phenyl]-3-buten-2-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an α,β-unsaturated ketone. This reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-[4-(allyloxy)phenyl]-3-buten-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory, antioxidant, and anticancer agent. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, 4-[4-(allyloxy)phenyl]-3-buten-2-one has been shown to have insecticidal and antifungal properties. It has also been studied for its potential use as a plant growth regulator.
In materials science, this compound has been studied for its potential use as a dye and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
(E)-4-(4-prop-2-enoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-10-15-13-8-6-12(7-9-13)5-4-11(2)14/h3-9H,1,10H2,2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRQXLFRTJZPCL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)



![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)

![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)